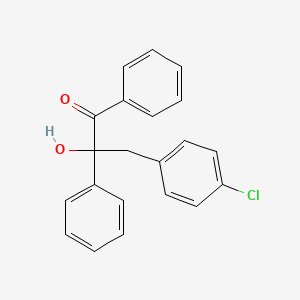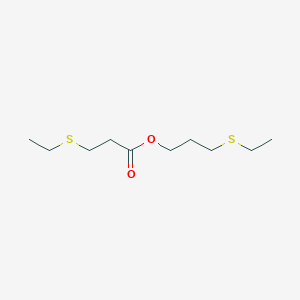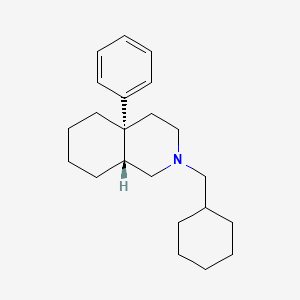
(4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by its unique stereochemistry and the presence of cyclohexylmethyl and phenyl groups attached to the decahydroisoquinoline core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline typically involves multi-step organic reactions. One common approach is the hydrogenation of a precursor isoquinoline compound under specific conditions to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas in the presence of a palladium or platinum catalyst at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any functional groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
(4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(4aR,8aR)-4a-phenyldecahydroisoquinoline: Lacks the cyclohexylmethyl group but shares the core structure.
(4aR,8aR)-2-(Cyclohexylmethyl)-4a-methyldecahydroisoquinoline: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
(4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline is unique due to its specific stereochemistry and the presence of both cyclohexylmethyl and phenyl groups. These structural features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
51993-86-3 |
|---|---|
Fórmula molecular |
C22H33N |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
(4aR,8aR)-2-(cyclohexylmethyl)-4a-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinoline |
InChI |
InChI=1S/C22H33N/c1-3-9-19(10-4-1)17-23-16-15-22(20-11-5-2-6-12-20)14-8-7-13-21(22)18-23/h2,5-6,11-12,19,21H,1,3-4,7-10,13-18H2/t21-,22-/m0/s1 |
Clave InChI |
KYJJJUGCAZJWCX-VXKWHMMOSA-N |
SMILES isomérico |
C1CCC(CC1)CN2CC[C@@]3(CCCC[C@H]3C2)C4=CC=CC=C4 |
SMILES canónico |
C1CCC(CC1)CN2CCC3(CCCCC3C2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


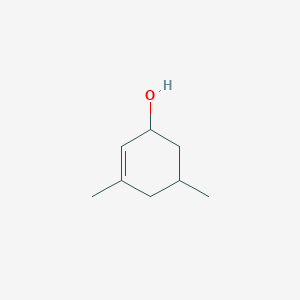
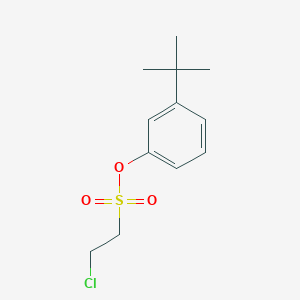
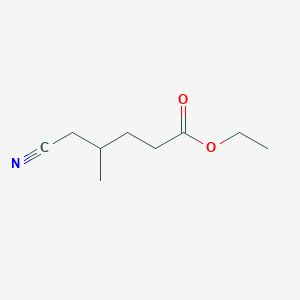
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14647000.png)
![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)
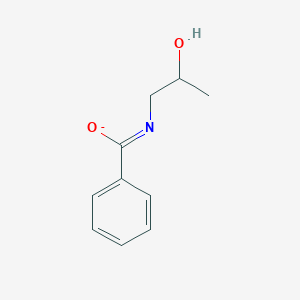

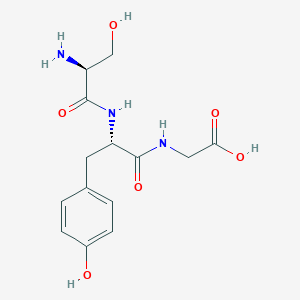

![Diethyl [3-(trimethoxysilyl)propyl]phosphonate](/img/structure/B14647040.png)

